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Compound of Interest

Compound Name: Usp28-IN-4

Cat. No.: B12399517 Get Quote

In Vivo Efficacy of USP28 Inhibitors: A
Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a

comprehensive in vivo efficacy comparison of Usp28-IN-4 and other prominent deubiquitinase

(DUB) inhibitors. The data presented is compiled from various preclinical studies, offering a

side-by-side look at their anti-tumor activities, target pathways, and experimental protocols.

Deubiquitinating enzymes (DUBs) have emerged as a promising class of therapeutic targets in

oncology.[1] By reversing the ubiquitination process, DUBs can rescue oncoproteins from

degradation, thereby promoting cancer cell survival and proliferation. USP28 (Ubiquitin-Specific

Protease 28) is a DUB frequently overexpressed in various cancers, where it stabilizes key

oncogenic proteins like c-Myc, Notch1, and c-Jun.[2][3][4][5] This central role has spurred the

development of potent and selective USP28 inhibitors.

This guide focuses on Usp28-IN-4 and other notable DUB inhibitors that have demonstrated in

vivo efficacy, including those targeting USP28 and other DUBs implicated in cancer.

Comparative In Vivo Efficacy of DUB Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of various DUB inhibitors across

different cancer models.
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Table 1: In Vivo Efficacy of USP28 Inhibitors
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Inhibitor Cancer Model
Dosage and
Administration

Key Findings

Usp28-IN-4 Colorectal Cancer

Not explicitly detailed

in the provided search

results, but enhances

the sensitivity of

colorectal cancer cells

to Regorafenib.[6]

Down-regulates the

cellular level of c-Myc

by enhancing its

degradation via the

ubiquitin-proteasome

system.[6]

FT206

Squamous Cell Lung

Carcinoma (LSCC)

xenografts (NCI-H520,

CALU-1, LUDLU-1) in

NSG mice;

autochthonous LSCC

in KrasLSL-G12D;

Fbxw7flox/flox mice

75 mg/kg, oral

gavage, three times a

week for 5 weeks.[7]

[8]

Significantly reduced

LSCC tumor growth

and induced tumor

regression.[7][8] Well-

tolerated with no

noticeable adverse

effects.[7][8]

AZ1

Colitis-associated

tumorigenesis mouse

model; AOM/Vil-

Cre;Trp53fl/fl mice.

20 mg/kg/day,

gavage, 6 times a

week for 1, 3, and 6

weeks.[9] 40 mg/kg,

gavage, daily for 7

days in a colitis

model.[9]

Significantly reduced

tumor numbers in the

colon and prolonged

survival.[9] Attenuated

colitis.[9]

Vismodegib

Not explicitly detailed

for its USP28

inhibitory activity in

vivo in the provided

search results, but it is

an FDA-approved

Hedgehog pathway

inhibitor that also

inhibits USP28.[2][10]

Not applicable for

direct comparison of

USP28-mediated

effects.

Downregulates the

levels of USP28

substrates c-Myc and

Notch1 in colorectal

cancer cell lines.[2]

CT1113 Pancreatic cancer

CDX model (SW1990

cells) in Balb/c nude

Pancreatic cancer:

Not explicitly detailed.

Burkitt Lymphoma: 20

Pancreatic cancer:

Significant

suppression of tumor
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mice; Burkitt

Lymphoma xenograft

model (Raji cells) in

NCG mice.

mg/kg, oral gavage,

twice daily.[11]

growth and decreased

MYC levels.[12]

Burkitt Lymphoma:

Significant

suppression of

tumorigenesis in the

spleen and bone

marrow.[11]

Table 2: In Vivo Efficacy of Other DUB Inhibitors

Inhibitor Target DUB(s) Cancer Model
Dosage and
Administration

Key Findings

b-AP15 USP14, UCHL5

Prostate cancer

xenograft (PC-3);

Chondrosarcoma

xenografts

(JJ012, SW1353)

Prostate cancer:

Not explicitly

detailed.

Chondrosarcoma

: Not explicitly

detailed.

Prostate cancer:

Strikingly

reduced tumor

size and weight.

[13]

Chondrosarcoma

: Significantly

inhibited tumor

growth.[14]

VLX1570 USP14, UCHL5
Multiple

Myeloma

Not explicitly

detailed in the

provided search

results for

efficacy studies,

but a phase 1

study was

conducted.

Showed modest

anti-myeloma

effects, but the

trial was

terminated due

to toxicity.[15]

P5091 USP7

Colorectal tumor

xenograft

(HCT116)

Not explicitly

detailed.

Suppressed in

vivo tumor

growth.[16]
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the experimental protocols for the in vivo studies cited in this guide.

USP28 Inhibitor Xenograft Models
FT206 in Squamous Cell Lung Carcinoma:

Cell Lines: NCI-H520, CALU-1, and LUDLU-1 human LSCC cells.

Animal Model: Immunodeficient NSG mice.

Procedure: 1 x 106 cells were resuspended in 100 µL of PBS:Matrigel (1:1) and injected

subcutaneously into the flanks of the mice.

Treatment: When tumors became palpable, mice were treated with FT206 at a dose of 75

mg/kg via oral gavage, three times a week for five weeks.

Endpoint: Tumor volume and mouse body weight were monitored regularly.[7][8]

AZ1 in Colitis-Associated Tumorigenesis:

Animal Model: AOM/DSS-induced colitis-associated cancer model.

Procedure: Mice were subjected to AOM injection and subsequent cycles of DSS in their

drinking water to induce colitis and tumorigenesis.

Treatment: AZ1 was administered via oral gavage at 20 mg/kg/day, six times a week

during the first, third, and sixth weeks of the model.

Endpoint: Tumor number and size in the colon were assessed at the end of the study.[9]

CT1113 in Burkitt Lymphoma:

Cell Line: Luciferase-expressing Raji cells.

Animal Model: NCG mice.
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Procedure: Cells were injected intravenously into the mice.

Treatment: Mice were randomized into vehicle and treatment groups. CT1113 was

administered at 20 mg/kg body weight twice daily via oral gavage.

Endpoint: Tumorigenesis was monitored via bioimaging of luciferase activity in the spleen

and bone marrow.[11]

Other DUB Inhibitor Xenograft Models
b-AP15 in Prostate Cancer:

Cell Line: PC-3 human prostate cancer cells.

Animal Model: Nude mice.

Procedure: Cells were injected subcutaneously to establish xenografts.

Treatment: Once tumors were established, mice were treated with b-AP15.

Endpoint: Tumor size, tumor weight, and mouse body weight were measured.[13]

P5091 in Colorectal Cancer:

Cell Line: HCT116 human colorectal carcinoma cells.

Animal Model: Xenograft mouse model.

Procedure: HCT116 cells were implanted to form tumors.

Treatment: P5091 was administered to the tumor-bearing mice.

Endpoint: Tumor growth was monitored over time.[16]

Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is key to elucidating their

mechanism of action and potential for combination therapies.
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USP28 Inhibition Signaling Pathway
USP28 primarily functions to stabilize oncoproteins. Its inhibition leads to the degradation of

these proteins, impacting downstream signaling pathways that drive cell proliferation and

survival.
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Caption: USP28 Inhibition Pathway.

b-AP15 and VLX1570 Signaling Pathway
These inhibitors target the proteasomal DUBs USP14 and UCHL5, leading to an accumulation

of polyubiquitinated proteins and inducing cellular stress responses.
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Inhibitor Action
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Caption: Proteasomal DUB Inhibition Pathway.

P5091 Signaling Pathway
P5091 is a selective inhibitor of USP7, a DUB that regulates the stability of numerous proteins,

including the key tumor suppressor p53 (via MDM2) and players in the Wnt signaling pathway.
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Caption: USP7 Inhibition Pathway.
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Conclusion
The landscape of DUB inhibitors is rapidly evolving, with several compounds demonstrating

promising preclinical in vivo activity. USP28 inhibitors, in particular, hold significant potential

due to the central role of USP28 in stabilizing key oncoproteins across a range of

malignancies. While direct comparative in vivo studies of Usp28-IN-4 against other DUB

inhibitors are not yet available in the public domain, the existing data for potent USP28

inhibitors like FT206 and AZ1 highlight the therapeutic promise of targeting this enzyme.

Further research, including head-to-head in vivo comparisons, will be crucial to fully delineate

the therapeutic window and optimal clinical applications for this emerging class of cancer

drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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